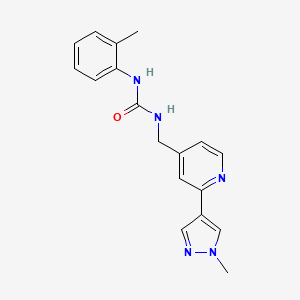

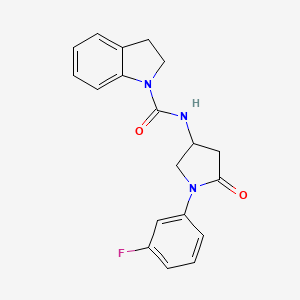

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.

Aplicaciones Científicas De Investigación

Conformational Isomerism and Molecular Interaction

Studies on pyrid-2-yl ureas, structurally related to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea, reveal insights into conformational isomerism and molecular interactions. These ureas exhibit preferences for specific conformational forms, significantly influenced by substituents, which can enhance their ability to form complexes with molecules like cytosine through intermolecular hydrogen bonding. Such characteristics are critical for understanding molecular recognition and designing compounds with tailored binding properties (Chien et al., 2004).

Supramolecular Chemistry

The application of similar ureas in supramolecular chemistry is evident through the formation of highly stable complexes. The ability of these compounds to self-assemble into supramolecular structures via hydrogen bonding showcases their potential in creating functional materials for chemical sensing or catalysis. The design of neutral receptors that form complexes with urea underlines the versatility of these molecules in biological and chemical recognition processes (Chetia & Iyer, 2006).

Synthesis of Heterocyclic Compounds

Furthermore, the compound's utility extends to the synthesis of heterocyclic compounds, as demonstrated by the preparation of pyrazolo-annelated pyridines and pyrimidines. These syntheses, leveraging the unique reactivity of urea derivatives, contribute to the development of new molecules with potential applications in drug discovery and materials science. This aspect highlights the compound's role in expanding the toolkit for synthetic organic chemistry (Jachak et al., 2007).

Crystallography and Molecular Architecture

The detailed study of the crystal structure of similar urea compounds provides insights into their molecular architecture, showcasing how substituents affect their spatial arrangement and potential intermolecular interactions. Such information is crucial for designing molecules with specific functions, such as herbicides, highlighting the importance of structural analysis in chemical research (Jeon et al., 2015).

Rheology and Gelation Properties

Investigations into the rheology and gelation properties of urea derivatives demonstrate their ability to form hydrogels with varied physical properties, influenced by the identity of the anion. This property is significant for applications in material science, where the tuning of gel properties can lead to the development of new materials for drug delivery or tissue engineering (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)22-18(24)20-10-14-7-8-19-17(9-14)15-11-21-23(2)12-15/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREZPJIJQWWCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)